REACTION_CXSMILES
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[OH:1][C:2]1[C:7](=[O:8])[NH:6][CH2:5][CH2:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C1(C)C(C)=CC=CC=1.[Pd]>[OH:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[CH:4][C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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OC1=C(CCNC1=O)C(=O)OCC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
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|
Quantity
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4 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered through a pad of Celite®
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Type
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FILTRATION
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Details
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Methanol was used for filtration
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Type
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WASH
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Details
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washing
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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the residue was purified by ISCO flash chromatography (silica gel, 0-100% EtOAc/hexane)
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Name
|
|
Type
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product
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Smiles
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OC=1C(NC=CC1C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |